molecular formula C11H15N3O2S B7818402 5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7818402
M. Wt: 253.32 g/mol
InChI Key: XJWMMMGINPZVJU-UHFFFAOYSA-N
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Description

The compound identified as “5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinctive chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one involves several steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic route may involve multiple stages, including intermediate formation and purification steps.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also be reduced to yield reduced forms of the compound.

    Substitution: Substitution reactions can occur, where one functional group is replaced by another.

    Addition: The compound can participate in addition reactions, where new atoms or groups are added to its structure.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions include controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: this compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which 5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

5-amino-1-(2-methoxyethyl)-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-7-6-17-11(13-7)9-8(15)5-14(10(9)12)3-4-16-2/h6H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWMMMGINPZVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)C2=C(N(CC2=O)CCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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